molecular formula C11H17N3 B1313967 3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine] CAS No. 18096-45-2

3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]

Cat. No. B1313967
CAS RN: 18096-45-2
M. Wt: 191.27 g/mol
InChI Key: XKIAHMSAUTZOBQ-UHFFFAOYSA-N
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Description

“3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” is a chemical compound . The IUPAC name for this compound is 2-ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] .


Molecular Structure Analysis

The molecular structure of “3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” is characterized by a spiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] core . The InChI code for this compound is 1S/C11H17N3/c1-2-5-11(6-3-1)10-9(4-7-14-11)12-8-13-10/h8,14H,1-7H2,(H,12,13) .


Chemical Reactions Analysis

The specific chemical reactions involving “3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” include a molecular weight of 191.28 . The compound is solid at room temperature .

Scientific Research Applications

Imidazo[1,5-a]pyridines

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Application Summary : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
  • Methods of Application : A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials. This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
  • Results or Outcomes : The development of these methods has significantly improved the accessibility of imidazo[1,5-a]pyridine, enabling its use in a wider range of applications .

Safety And Hazards

The specific safety and hazards associated with “3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” are not detailed in the available resources .

Future Directions

The future directions for the study and application of “3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” are not specified in the available resources .

properties

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-5-11(6-3-1)10-9(4-7-14-11)12-8-13-10/h8,14H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIAHMSAUTZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CCN2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496288
Record name 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]

CAS RN

18096-45-2
Record name 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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